(+)-2-Ethyl-1,5-dimesyloxypentane
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Overview
Description
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane is an organosulfur compound characterized by the presence of two methylsulfonyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane typically involves the reaction of hexane derivatives with methylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the methylsulfonyl chloride reacts with the hexane derivative to form the desired product.
Industrial Production Methods
On an industrial scale, the production of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted hexane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Dimethyl sulfone: Another sulfone compound with distinct chemical properties and uses.
Uniqueness
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane is unique due to its specific structure, which allows for selective reactivity and potential applications in diverse fields. Its dual methylsulfonyl groups provide versatility in chemical reactions and interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
64295-10-9 |
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Molecular Formula |
C9H20O4S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(methylsulfonylmethyl)hexane |
InChI |
InChI=1S/C9H20O4S2/c1-4-9(8-15(3,12)13)6-5-7-14(2,10)11/h9H,4-8H2,1-3H3 |
InChI Key |
MHYKCIBDHXOJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCS(=O)(=O)C)CS(=O)(=O)C |
Origin of Product |
United States |
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